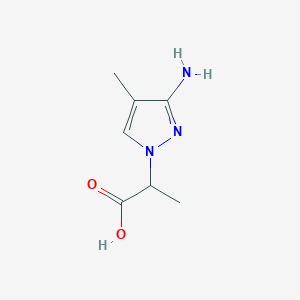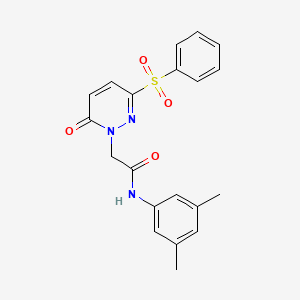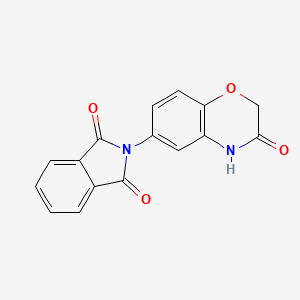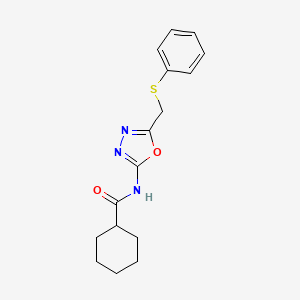![molecular formula C16H17ClN4O2 B2542993 6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide CAS No. 1365627-92-4](/img/structure/B2542993.png)
6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide" is a chemical entity that belongs to the class of carbohydrazides. Carbohydrazides are compounds that contain a hydrazide functional group attached to a carbonyl group. They are known for their applications in various fields, including medicinal chemistry, due to their potential biological activities.
Synthesis Analysis
The synthesis of carbohydrazide derivatives is typically achieved through the reaction of hydrazides with various electrophiles. For example, the synthesis of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide was reported to be from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in an alkaline medium . Although the specific synthesis of "6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of carbohydrazide derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For instance, the crystal structures of various N′2,N′6-bis(benzylidene)pyridine-2,6-dicarbohydrazide derivatives were characterized by X-ray single-crystal diffraction analysis . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compounds.
Chemical Reactions Analysis
Carbohydrazide derivatives can participate in various chemical reactions due to their reactive functional groups. They can act as n-electron donors in charge transfer complexes, as demonstrated by the study of chloranil with 6-(trifluoromethyl)furo(2, 3-b)pyridine-2-carbohydrazide derivatives . These charge transfer complexes were analyzed using UV-Vis spectrophotometry, confirming the interaction between the donor and acceptor molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups and dimethylanilino groups can affect these properties. For example, the sensitivity of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography indicates that the electronic properties of the carbohydrazide moiety can be exploited for analytical purposes .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Novel pyridine derivatives have been synthesized for their antimicrobial properties. For instance, studies have shown that certain pyridine carbohydrazide derivatives exhibit significant antimicrobial activities, which could be relevant for developing new antimicrobial agents (Salam et al., 2013).
Molecular Docking and Anticancer Activity : Pyridine derivatives have also been investigated for their anticancer potential through molecular docking studies. These compounds, including dihydropyridine derivatives, have shown promising binding energies with target proteins, suggesting a potential pathway for anticancer drug development (Gomha et al., 2020).
Antioxidant Properties : Research on pyridine-based compounds has extended into evaluating their antioxidant capabilities. For example, novel pyridine carbohydrazide derivatives have been synthesized and assessed for their superoxide anion scavenging activity, which is crucial for developing antioxidant therapies (Mokhnache et al., 2019).
Chemoselective Synthesis Methods : Innovative methods for the chemoselective synthesis of triazolopyridines from hydrazides have been developed, highlighting the versatility of pyridine derivatives in synthesizing complex heterocyclic compounds (Reichelt et al., 2010).
Propiedades
IUPAC Name |
6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-10-3-5-13(11(2)7-10)18-9-15(22)20-21-16(23)12-4-6-14(17)19-8-12/h3-8,18H,9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPCRARYITPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)





![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)
![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2542928.png)

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)
